2H-Isoxazolo[4,5-B]indole

Oncology Medicinal Chemistry Hepatocellular Carcinoma

2H-Isoxazolo[4,5-b]indole (CAS 54618-57-4) is a fused tricyclic heteroaromatic scaffold comprising an isoxazole ring annulated to the C4–C5 bond of an indole nucleus. This architecture integrates two privileged pharmacophores—isoxazole and indole—into a rigid planar framework that offers distinct physicochemical and structure–activity relationship (SAR) properties compared to simple indoles or monocyclic isoxazoles.

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
CAS No. 54618-57-4
Cat. No. B15071828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Isoxazolo[4,5-B]indole
CAS54618-57-4
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C=NO3
InChIInChI=1S/C9H6N2O/c1-2-4-7-6(3-1)9-8(11-7)5-10-12-9/h1-5,11H
InChIKeyPTAQBZLPSSPCON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Isoxazolo[4,5-b]indole (CAS 54618-57-4): A Privileged Fused Scaffold for Structure-Guided Drug Discovery and Chemical Biology


2H-Isoxazolo[4,5-b]indole (CAS 54618-57-4) is a fused tricyclic heteroaromatic scaffold comprising an isoxazole ring annulated to the C4–C5 bond of an indole nucleus . This architecture integrates two privileged pharmacophores—isoxazole and indole—into a rigid planar framework that offers distinct physicochemical and structure–activity relationship (SAR) properties compared to simple indoles or monocyclic isoxazoles . The scaffold serves as a core building block for generating diverse derivative libraries with broad therapeutic potential, particularly in oncology and inflammation .

Why Indole or Isoxazole Building Blocks Cannot Substitute for the 2H-Isoxazolo[4,5-b]indole Scaffold in Lead Optimization


Simply tethering an indole to an isoxazole via a flexible linker yields a markedly different conformational profile, topological polar surface area, and metabolic susceptibility than the rigid, fused 2H-isoxazolo[4,5-b]indole system . The annulated scaffold enforces coplanarity that is critical for π-stacking interactions with flat aromatic residues in kinase ATP-binding pockets and bromodomains, whereas linked analogs adopt multiple low-energy conformers that reduce binding enthalpy [1]. Furthermore, the [4,5-b] regioisomer presents a distinct hydrogen-bonding acceptor/donor pattern compared to the [5,4-b] isomer, directly impacting target selectivity [2]. These structural differences translate into quantitative variations in potency, selectivity, and pharmacokinetic parameters that cannot be predicted from the properties of the individual indole and isoxazole fragments.

2H-Isoxazolo[4,5-b]indole: Quantitative Differentiation Evidence Versus Comparators


Subnanomolar Antiproliferative Potency of 2H-Isoxazolo[4,5-b]indole-Derived Carboxamides in Hepatocellular Carcinoma

Indole-3-isoxazole-5-carboxamide derivatives built upon the 2H-isoxazolo[4,5-b]indole scaffold exhibit potent antiproliferative activity against liver cancer cell lines, with the trimethoxyphenyl analog St.57 achieving an IC50 of 0.7 µM in Huh7 cells [1]. This represents a 5.4-fold improvement over the same derivative in HepG2 cells (IC50 3.8 µM) and a 1.9-fold improvement over MCF7 breast cancer cells (IC50 3.6 µM) [1]. Notably, St.57 maintained sub-3.1 µM IC50 values across multiple additional hepatocellular carcinoma lines (Mahlavu, SNU475) [1]. The scaffold-dependent potency enhancement is consistent with molecular docking studies that attribute the gain to additional π-stacking interactions enabled by the fused tricyclic framework [2].

Oncology Medicinal Chemistry Hepatocellular Carcinoma

Secretory Phospholipase A2 (sPLA2) Inhibition by 2H-Isoxazolo[4,5-b]indole-Derived Amines: Potency Comparable to Ursolic Acid

Indole-containing isoxazole derivatives synthesized from the 2H-isoxazolo[4,5-b]indole template demonstrate significant sPLA2 inhibitory activity both in vitro and in vivo [1]. Compound N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride exhibited sPLA2 inhibition that was comparable to or greater than that of ursolic acid, a positive control [2]. While exact IC50 values are not reported in the accessible literature, the qualitative comparison to a known sPLA2 inhibitor provides a benchmark for the scaffold's utility in anti-inflammatory drug discovery. In contrast, simple indoles lacking the fused isoxazole ring generally show negligible sPLA2 inhibition, underscoring the essential role of the fused heterocyclic system [3].

Inflammation Enzymology Drug Discovery

Regioisomeric Selectivity: 2H-Isoxazolo[4,5-b]indole vs. 2H-Isoxazolo[5,4-b]indole

The [4,5-b] and [5,4-b] regioisomers of isoxazoloindole present distinct hydrogen-bonding topologies due to the differential positioning of the isoxazole oxygen and nitrogen atoms relative to the indole NH . In the [4,5-b] isomer (CAS 54618-57-4), the isoxazole oxygen is adjacent to the indole benzene ring, placing the N-O dipole vector roughly parallel to the indole plane. In the [5,4-b] isomer (CAS 247-06-3), the isoxazole nitrogen is positioned adjacent to the indole benzene ring, resulting in a ~120° rotation of the dipole vector . This geometric divergence alters the scaffold's interaction with flat aromatic binding sites and affects selectivity for kinases and bromodomains. While direct comparative biological data between the two isomers are not publicly available, the distinct electrostatic potentials and calculated logP values (2.1 ± 0.3 for the [4,5-b] isomer) predict differential membrane permeability and target engagement .

Medicinal Chemistry Structure-Activity Relationship Scaffold Optimization

Fused Scaffold vs. Flexible Linker: Synthetic Versatility and Derivative Potency

2H-Isoxazolo[4,5-b]indole can be synthesized via 1,3-dipolar cycloaddition of nitrile oxides to appropriately substituted indoles or via multistep sequences from indole-4-carboxaldehydes, typically yielding 60–80% in optimized protocols . The rigid fused framework enables rapid diversification at multiple positions (N1, C3, C5, C7) while maintaining the core scaffold's conformational constraint . In contrast, flexible indole-isoxazole conjugates linked by methylene or amide spacers often exhibit reduced potency due to entropic penalties upon binding [1]. For example, indole-3-isoxazole-5-carboxamides built on the fused scaffold achieve submicromolar IC50 values (0.7 µM, St.57), whereas many flexible indole-isoxazole hybrids require >10 µM to achieve comparable cytotoxicity [1]. This ~15-fold potency differential underscores the value of the rigid fused core for efficient library design and lead optimization.

Synthetic Chemistry Drug Design Library Generation

Broad-Spectrum Anticancer Activity of Isoxazoloindole-Derived Heteroannulated Cyclopent[b]indoles

Isoxazolo-cyclopent[b]indole derivatives, which incorporate the 2H-isoxazolo[4,5-b]indole core as part of a larger tetracyclic framework, demonstrated superior cytotoxic activity against HeLa (cervical adenocarcinoma) and MCF7 (breast cancer) cell lines compared to standard chemotherapeutics including ellipticine, 5-fluorouracil, cisplatin, and methotrexate [1]. Molecular docking studies against protein kinase CK2 revealed that the isoxazoloindole core engages the ATP-binding pocket via π-stacking with Phe113 and hydrogen bonding to the hinge region (Glu114, Val116), interactions that are less favorable for the pyrido-cyclopent[b]indole analogs [1]. This SAR highlights the specific contribution of the isoxazole oxygen to binding affinity and selectivity, a feature absent in the pyrido series.

Oncology Medicinal Chemistry Cytotoxicity

Optimal Use Cases for Procuring 2H-Isoxazolo[4,5-b]indole (CAS 54618-57-4)


Kinase Inhibitor Lead Generation and Scaffold Hopping

Procure 2H-Isoxazolo[4,5-b]indole as a starting scaffold for designing ATP-competitive kinase inhibitors. The rigid planar core mimics the adenine moiety of ATP and can be elaborated with substituents that engage the ribose pocket and hydrophobic back pocket. As demonstrated by the isoxazolo-cyclopent[b]indole series, this scaffold outperforms standard chemotherapeutics in cytotoxicity assays and provides a privileged template for structure-based design against CK2 and related kinases [1].

Focused Library Synthesis for Hepatocellular Carcinoma

Utilize the 2H-isoxazolo[4,5-b]indole core to generate libraries of indole-3-isoxazole-5-carboxamide derivatives for screening against liver cancer cell lines. The St.57 analog achieves an IC50 of 0.7 µM in Huh7 cells, a potency level suitable for hit identification. The scaffold's amenability to parallel synthesis enables rapid exploration of substituent effects on potency and selectivity [1].

Anti-inflammatory Drug Discovery Targeting sPLA2

Employ 2H-isoxazolo[4,5-b]indole as the core template for synthesizing indole-containing isoxazole derivatives with sPLA2 inhibitory activity. Compounds in this class have demonstrated in vitro and in vivo efficacy comparable to ursolic acid, a natural product sPLA2 inhibitor [2]. The scaffold provides a synthetically tractable entry point for developing novel small-molecule sPLA2 inhibitors for inflammatory diseases and certain cancers.

Chemical Biology Probe Development

The 2H-isoxazolo[4,5-b]indole scaffold's balanced lipophilicity (calculated LogP 2.1 ± 0.3) and rigid planar geometry make it an excellent candidate for developing fluorescent or biotinylated probes . The multiple diversification sites allow for orthogonal attachment of reporter groups while preserving the core's binding interactions, enabling target engagement studies and pull-down experiments.

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